2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE
Overview
Description
2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with various functional groups, including dichloro, pyrazolyl, and morpholinosulfonyl groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dichloro, pyrazolyl, and morpholinosulfonyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, pyrazole derivatives, and morpholine. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides; conditionssolvent like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted benzamides .
Scientific Research Applications
2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Similar structure but lacks the pyrazolyl and morpholinosulfonyl groups.
N-(1-Ethyl-1H-pyrazol-5-yl)methylbenzamide: Similar structure but lacks the dichloro and morpholinosulfonyl groups.
5-(Morpholinosulfonyl)benzamide: Similar structure but lacks the dichloro and pyrazolyl groups.
Uniqueness
2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the dichloro, pyrazolyl, and morpholinosulfonyl groups allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,4-dichloro-N-[(2-ethylpyrazol-3-yl)methyl]-5-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O4S/c1-2-23-12(3-4-21-23)11-20-17(24)13-9-16(15(19)10-14(13)18)28(25,26)22-5-7-27-8-6-22/h3-4,9-10H,2,5-8,11H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHLLXOPKDVMOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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